molecular formula C3H7NaO3S B7822849 sodium;propane-1-sulfonate

sodium;propane-1-sulfonate

Cat. No.: B7822849
M. Wt: 146.14 g/mol
InChI Key: NPAWNPCNZAPTKA-UHFFFAOYSA-M
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Description

Sodium propane-1-sulfonate (CAS: 14533-63-2), also known as sodium 1-propanesulfonate, is an organosulfonate compound with the molecular formula C₃H₇NaO₃S. It is the sodium salt of propane-1-sulfonic acid, characterized by a linear three-carbon alkyl chain terminated by a sulfonate group (-SO₃⁻). This compound is highly water-soluble, making it suitable for biochemical and industrial applications.

Properties

IUPAC Name

sodium;propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3S.Na/c1-2-3-7(4,5)6;/h2-3H2,1H3,(H,4,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAWNPCNZAPTKA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium propane-1-sulfonate can be synthesized through the reaction of propane-1-sulfonic acid with a sodium base, such as sodium hydroxide. The reaction typically occurs in an aqueous solution at elevated temperatures to ensure complete conversion. The general reaction is as follows:

C3H7SO3H+NaOHC3H7SO3Na+H2O\text{C3H7SO3H} + \text{NaOH} \rightarrow \text{C3H7SO3Na} + \text{H2O} C3H7SO3H+NaOH→C3H7SO3Na+H2O

Industrial Production Methods: In industrial settings, sodium propane-1-sulfonate is produced by neutralizing propane-1-sulfonic acid with sodium carbonate or sodium hydroxide. The reaction mixture is then filtered and crystallized to obtain the pure compound. This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Sodium propane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Under specific conditions, it can be reduced to form sulfinate salts.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Propane-1-sulfonic acid.

    Reduction: Propane-1-sulfinate salts.

    Substitution: Various substituted propane derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium propane-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and sulfonamides.

    Biology: It serves as a buffer component in biochemical assays and protein purification processes.

    Medicine: It is explored for its potential use in drug delivery systems due to its solubility and stability.

    Industry: It is used in the production of detergents, surfactants, and as an additive in electroplating solutions.

Mechanism of Action

The mechanism of action of sodium propane-1-sulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its sulfonate group can participate in nucleophilic substitution reactions, forming stable sulfonate esters or amides. Additionally, its solubility in water and polar solvents makes it an effective reagent in aqueous and organic media.

Comparison with Similar Compounds

Alkyl Sulfonates with Varied Chain Lengths

  • Methanesulfonate (CH₃SO₃⁻): Shorter chain length (C1) compared to propane-1-sulfonate (C3). Degraded by methanesulfonate monooxygenase, whereas propane-1-sulfonate is metabolized by a distinct propanesulfonate monooxygenase in Comamonas acidovorans . Less recalcitrant in microbial degradation pathways compared to longer-chain sulfonates .

Alkenyl and Alkynyl Sulfonates

  • Sodium 2-methylprop-2-ene-1-sulphonate (CAS: 1561-92-8): Features an alkenyl group (C=C bond) adjacent to the sulfonate group. Used in polymer synthesis, such as poly(acrylamidomethyl propanesulfonate) (PAMPS), which exhibits antiviral activity against measles virus (MV) . Classified as non-hazardous under GHS guidelines .
  • Sodium Propyne Sulfonate (CAS: 55947-46-1) :

    • Contains an alkynyl group (C≡C bond).
    • Molecular formula: C₃H₃NaO₃S .
    • Primarily a research chemical with applications in organic synthesis .

Hydroxy-Substituted Propanesulfonates

  • Sodium 3-hydroxypropane-1-sulphonate :
    • Hydroxyl group (-OH) at the C3 position.
    • Used in biochemical buffers and pH-stabilizing agents due to its zwitterionic properties .

Amino-Substituted Propanesulfonates

  • 3-Aminopropane-1-sulfonic Acid (CAS: 3687-18-1): Amino group (-NH₂) enhances solubility and reactivity. Potential intermediate in pharmaceutical synthesis, e.g., for antiviral or antibacterial agents .
  • Sodium (S)-2-amino-3-phenylpropane-1-sulfonate Hydrochloride (CAS: 187089-21-0): Chiral amino acid derivative with a phenyl group. Investigated for specialized drug delivery systems .

Zwitterionic Sulfobetaines

  • 3-(N,N-Dimethylmyristylammonio)propanesulfonate (CAS: 14933-09-6): Combines a quaternary ammonium group and sulfonate in a zwitterionic structure.

Polymeric Sulfonates

  • Poly(acrylamidomethyl propanesulfonate) (PAMPS) :
    • Polymer derivative with acrylamide and propanesulfonate moieties.
    • Demonstrated in vitro inhibition of respiratory syncytial virus (RSV) and measles virus (MV) .

Research Findings and Industrial Relevance

  • Enzymatic Degradation: Propanesulfonate monooxygenase from C.
  • Polymer Chemistry: AMPSs (2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt) is a key monomer in hydrogels with applications in drug delivery and smart materials .

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